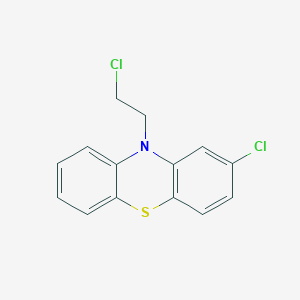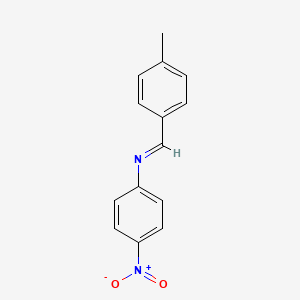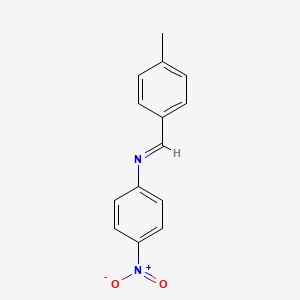
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide is an organic compound that features a bromophenyl group, a furyl group, and a methoxyphenyl group
準備方法
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via bromination of a suitable phenyl precursor.
Furyl Group Introduction: The furyl group can be added through a coupling reaction, such as a Suzuki coupling, using a furyl boronic acid and a bromophenyl halide.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with 2-(4-methoxyphenyl)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
化学反応の分析
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
科学的研究の応用
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar compounds to 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide include:
- 3-(4-Bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and applications.
特性
CAS番号 |
853331-24-5 |
|---|---|
分子式 |
C22H22BrNO3 |
分子量 |
428.3 g/mol |
IUPAC名 |
3-[5-(4-bromophenyl)furan-2-yl]-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C22H22BrNO3/c1-26-19-8-2-16(3-9-19)14-15-24-22(25)13-11-20-10-12-21(27-20)17-4-6-18(23)7-5-17/h2-10,12H,11,13-15H2,1H3,(H,24,25) |
InChIキー |
GTULABAMSOCZSS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11951627.png)
![10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B11951642.png)









